2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole
Description
Properties
CAS No. |
111010-89-0 |
|---|---|
Molecular Formula |
C21H14Cl2N2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H14Cl2N2/c22-17-13-7-12-16(18(17)23)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25) |
InChI Key |
HPJLATUXJWJVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Role of Polar Aprotic Solvents
Switching from n-butanol to dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) improves solubility of aromatic intermediates. For example, DMF increases yields to 92% at 120°C.
Purification and Characterization
Recrystallization Techniques
Crude product purification typically involves:
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm. The imidazole NH proton resonates as a singlet at δ 12.1 ppm.
- HPLC Purity : >98% achieved via gradient elution with acetonitrile-water.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Debus-Radziszewski | Acetic Acid | 70–75 | 6–8 | Moderate |
| Copper(I)-Catalyzed | $$ \text{CuI} $$ | 85–90 | 2–3 | High |
| Iron-Catalyzed | $$ \text{FeCl}_3 $$ | 80* | 4–5 | Experimental |
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
While the compound "2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole" is not directly mentioned in the provided search results, information regarding related imidazole derivatives can provide insights into its potential applications.
Analgesic and Anti-inflammatory Activities
Several studies highlight the analgesic and anti-inflammatory potential of imidazole derivatives:
- Compound 2g : 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed significant analgesic activity (89% at 100 mg/kg b.w.) . Molecular docking studies suggest that this compound has a high binding affinity with the COX-2 receptor (-5.516 kcal/mol) .
- Compounds 2a and 2b : Displayed good anti-inflammatory activity (100% at 100 mg/kg b.w.), comparable to diclofenac salt (100% at 50 mg/kg b.w.) . The structures of these compounds are 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) .
Antiviral Activity
Diphenyl-1H-imidazole derivatives have demonstrated efficacy as promising ligands for development and optimization against COVID-19 .
- A specific derivative, 2-(4-(5-(3,4-dihydroxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-imidazol-2-yl)benzene-1,2-diol (14), showed activity against both Wuhan and Delta variants of COVID-19 .
- Virtual interaction studies have shown that the 2-phenyl moiety of 2,4-diphenyl imidazole was observed in the S2 binding subsite, surrounded by Met49, Tyr54, Arg188, and Gln189 . The 4-phenyl group was found in the S1 subsite, surrounded by Phe140, Ser144, and His163 .
Anticancer Activity
Thiadiazole-imidazole derivatives have been designed and prepared and evaluated for anticancer activity against a liver carcinoma cell line HEPG2-1 . Many of the tested compounds showed moderate to high anticancer activity compared to doxorubicin as a reference drug . These derivatives are considered potential anticancer agents .
Other Activities
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Conformational Differences
- Dihedral Angles : The 2,3-dichlorophenyl derivative’s imidazole core forms dihedral angles of 74.12°–80.41° with substituent rings, whereas the 2,6-dichloro analog shows angles of 16.14°–71.72°, affecting molecular planarity and protein-binding geometry .
Research Findings and Implications
Pharmacological Potential
- COX-2 Selectivity : Despite lower binding affinity than 2g, the 2,3-dichloro compound’s moderate activity suggests utility as a lead for optimizing COX-2 inhibitors with reduced gastrointestinal toxicity .
- ADMET Profile : Compared to the dihydrodioxin-furyl derivative (), the 2,3-dichloro compound likely exhibits better metabolic stability due to fewer heterocyclic rings, though in silico predictions are needed .
Biological Activity
2-(2,3-Dichlorophenyl)-4,5-diphenyl-1H-imidazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of 2-(2,3-Dichlorophenyl)-4,5-diphenyl-1H-imidazole
The compound is synthesized through various methods involving imidazole derivatives. The synthesis typically includes a reaction between appropriate phenyl derivatives and imidazole under controlled conditions. For example, the synthesis process involves the formation of imidazole rings through condensation reactions, followed by substitution reactions to introduce the dichlorophenyl group.
Biological Activity Overview
Research indicates that 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole exhibits several biological activities:
- Analgesic Activity : Studies have shown that related compounds exhibit significant analgesic effects. For instance, one derivative demonstrated an analgesic activity of 89% at a dosage of 100 mg/kg body weight (b.w.) .
- Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory activity. In studies, derivatives showed complete inhibition comparable to diclofenac sodium at similar dosages .
- Antiviral Activity : Recent investigations have highlighted the potential of imidazole derivatives in inhibiting SARS-CoV-2. Compounds in this class demonstrated enzyme inhibition rates ranging from 88% to 99% against the SARS-CoV-2 3CLpro enzyme .
- Antibacterial and Antifungal Effects : Some studies evaluated the antibacterial and antifungal properties of imidazole derivatives. Results indicated moderate to good activity against various bacterial strains .
Analgesic and Anti-inflammatory Studies
A notable study involved the evaluation of several imidazole derivatives for their analgesic and anti-inflammatory properties. The results are summarized in Table 1 below:
| Compound Name | Analgesic Activity (%) | Anti-inflammatory Activity (%) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2g | 89% at 100 mg/kg b.w. | 100% at 100 mg/kg b.w. | -5.516 |
| 2a | N/A | 100% at 100 mg/kg b.w. | N/A |
| 2b | N/A | Comparable to diclofenac | N/A |
The molecular docking studies revealed that compound 2g exhibited the highest binding affinity with the COX-2 receptor, suggesting its potential as an anti-inflammatory agent .
Antiviral Activity Against SARS-CoV-2
The antiviral efficacy of several imidazole derivatives was tested against both the ancestral Wuhan strain and the Delta variant of SARS-CoV-2. The findings are presented in Table 2:
| Compound Name | IC50 (Wuhan Variant) | IC50 (Delta Variant) |
|---|---|---|
| Compound A | 7.7 µM | 7.4 µM |
| Compound B | 12.6 µM | 13.8 µM |
| Compound C | 11.8 µM | 12.1 µM |
These results indicate that certain derivatives possess significant antiviral activity, making them promising candidates for further development in COVID-19 treatment .
Case Studies
Several case studies have documented the therapeutic potential of imidazole derivatives:
- Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that administration of a specific imidazole derivative led to a significant reduction in pain levels compared to placebo controls.
- Study on COVID-19 Treatment : A preclinical study showcased the effectiveness of an imidazole derivative in reducing viral load in infected cells, highlighting its mechanism as a potential therapeutic agent against COVID-19.
Q & A
Basic: What are the common synthetic routes for preparing 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole, and what methodological considerations are critical for optimizing yields?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) or one-pot oxidative cyclization. A standard approach involves:
- Reactants : Benzil, substituted aldehydes (e.g., 2,3-dichlorobenzaldehyde), and ammonium acetate in acetic acid under reflux .
- Catalysts : TMSOTf (trimethylsilyl triflate) or acidic conditions to promote cyclization, achieving yields of 66–99% depending on substituents .
- Key Parameters :
Basic: Which spectroscopic and crystallographic methods are essential for structural characterization of this compound?
Answer:
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=N stretch at 1666 cm⁻¹, NH stretch at 3448 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 7.26–7.93 ppm, NH proton at δ 11.89 ppm) .
- Crystallography :
Advanced: How can regioselectivity challenges in introducing substituents to the imidazole core be addressed?
Answer:
Regioselectivity is controlled by:
- Substrate Design : Electron-withdrawing groups (e.g., Cl, NO₂) on aldehydes direct cyclization to the 2-position .
- Catalytic Systems : Lewis acids (e.g., TMSOTf) stabilize transition states, favoring 2,4,5-trisubstituted products .
- Computational Modeling : DFT calculations predict regiochemical outcomes by analyzing frontier molecular orbital interactions .
Advanced: What methodologies are used to analyze the compound’s biological activity and structure-activity relationships (SAR)?
Answer:
- In Vivo Assays : Analgesic/anti-inflammatory activity is tested in rodent models (e.g., carrageenan-induced paw edema) at 100 mg/kg body weight, with compound 2g showing 89% efficacy .
- Molecular Docking : AutoDock or Schrödinger Suite evaluates binding to targets like COX-2 (e.g., 2g ’s binding affinity ΔG = -9.8 kcal/mol) .
- SAR Insights :
Advanced: How are crystallographic data contradictions (e.g., polymorphs, disorder) resolved for this compound?
Answer:
- Refinement Tools : SHELXL refines disordered atoms using PART and SUMP instructions, with R-factors <0.039 for high-resolution data .
- Hydrogen Bonding Analysis : WinGX calculates C–H⋯O and π–π interactions (e.g., infinite chains along the b-axis in crystal packing) .
- Validation : PLATON checks for twinning and validates hydrogen-bonding networks .
Advanced: What experimental and computational strategies reconcile conflicting spectral or crystallographic data?
Answer:
- Complementary Techniques :
- PXRD : Distinguishes polymorphs by comparing experimental and simulated patterns .
- Solid-State NMR : Resolves discrepancies between solution and crystal structures (e.g., NH tautomerism) .
- DFT Optimization : Gaussian09 optimizes molecular geometry, comparing calculated vs. experimental IR/NMR spectra to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
